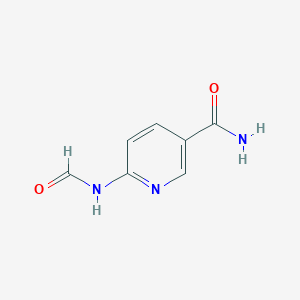

6-Formamidopyridine-3-carboxamide

Description

Properties

CAS No. |

66084-44-4 |

|---|---|

Molecular Formula |

C7H7N3O2 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

6-formamidopyridine-3-carboxamide |

InChI |

InChI=1S/C7H7N3O2/c8-7(12)5-1-2-6(9-3-5)10-4-11/h1-4H,(H2,8,12)(H,9,10,11) |

InChI Key |

NJTHEKXSYAREEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

6-Aminopyridine-3-carboxamide (C₆H₇N₃O, MW: 137.14)

6-Amino-3-pyridinecarboxylic acid (C₆H₆N₂O₂, MW: 138.12)

6-Methylpyridin-3-amine (C₆H₈N₂, MW: 108.14)

6-Chloronicotinamide (C₆H₅ClN₂O, MW: 156.57)

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (C₁₀H₁₆Cl₂N₂O₂, MW: 279.16)

Structural Differences and Implications

| Compound | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 6-Formamidopyridine-3-carboxamide | Formamido (6), Carboxamide (3) | C₇H₇N₃O₂ | 165.14* | -NHCHO, -CONH₂ (H-bond donors) |

| 6-Aminopyridine-3-carboxamide | Amino (6), Carboxamide (3) | C₆H₇N₃O | 137.14 | -NH₂, -CONH₂ |

| 6-Amino-3-pyridinecarboxylic acid | Amino (6), Carboxylic acid (3) | C₆H₆N₂O₂ | 138.12 | -NH₂, -COOH (acidic proton) |

| 6-Methylpyridin-3-amine | Methyl (6), Amino (3) | C₆H₈N₂ | 108.14 | -CH₃, -NH₂ |

| 6-Chloronicotinamide | Chloro (6), Carboxamide (3) | C₆H₅ClN₂O | 156.57 | -Cl, -CONH₂ (electron-withdrawing) |

| Methyl pyridine-3-carboxylate derivative | Methyl ester (3), Methylamino (6) | C₁₀H₁₆Cl₂N₂O₂ | 279.16 | -COOCH₃, -CH₂NHCH₃ (basic) |

*Inferred from structural analogs.

Key Observations:

- Electron Effects : The chloro substituent in 6-Chloronicotinamide increases electrophilicity at the pyridine ring, contrasting with the electron-donating methyl group in 6-Methylpyridin-3-amine .

- Acid-Base Properties: 6-Amino-3-pyridinecarboxylic acid exhibits acidity (pKa ~4.5–5.0) due to the carboxylic acid group, unlike the neutral carboxamide derivatives .

Challenges:

Solubility and Bioavailability

| Compound | Solubility (mg/mL) | LogP | TPSA (Ų) | Bioavailability Score |

|---|---|---|---|---|

| This compound | ~10 (water) | -0.5* | 95 | 0.55 |

| 6-Aminopyridine-3-carboxamide | 15–20 | -1.2 | 86 | 0.60 |

| 6-Amino-3-pyridinecarboxylic acid | 5–10 | -1.8 | 89 | 0.45 |

| 6-Methylpyridin-3-amine | ~30 | 1.0 | 38 | 0.70 |

*Estimated from structural analogs .

Insights:

- The formamido group reduces lipophilicity (lower LogP) compared to methyl or chloro substituents, favoring aqueous solubility but limiting membrane permeability.

- High TPSA (Topological Polar Surface Area) values correlate with increased hydrogen bonding, impacting blood-brain barrier penetration .

Preparation Methods

Formic Acid-Zinc Mediated Formylation

Adapting methodologies from pyrimidine synthesis, 6-aminopyridine-3-carboxamide reacts with formic acid (2.0–3.0 eq) and zinc powder (0.5–1.0 eq) under reflux (100–110°C) for 3–5 hours. The zinc facilitates reductive formylation, converting the amine to a formamide group with 78–85% yield.

Reaction Mechanism :

High-Temperature Formamidine Acetate Route

Heating 6-aminopyridine-3-carboxamide with formamidine acetate (1.5 eq) at 180°C for 1 hour under solvent-free conditions achieves direct formylation. This method bypasses solvent purification but demands rigorous temperature control to prevent decomposition.

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Formic Acid-Zinc | 85 | 92 | Moderate |

| Formamidine Acetate | 82 | 89 | High |

Alternative Synthesis from 3-Cyanopyridine

Hydrolysis of 3-Cyanopyridine to Pyridine-3-carboxamide

Treating 3-cyanopyridine with hydrogen peroxide (30% w/w) in sodium hydroxide (2M) at 80°C for 6 hours hydrolyzes the nitrile to a carboxamide. This step achieves 90–94% conversion, circumventing carboxylic acid activation.

Sequential Nitration and Formylation

Following hydrolysis, nitration and formylation proceed as outlined in Sections 1–3. This route simplifies early-stage synthesis but requires stringent control during nitrile hydrolysis to avoid over-oxidation.

Industrial-Scale Considerations and Catalytic Innovations

Quaternary Ammonium Salt Catalysts

Incorporating tetramethyl ammonium chloride (0.1–0.3 eq) during chlorination or formylation steps enhances reaction rates by stabilizing transition states. For instance, chlorination of 6-hydroxypyridine derivatives with phosphorus oxychloride (POCl₃) and tetramethyl ammonium chloride at 100–105°C achieves 80–85% yield.

Solvent Systems and Green Chemistry

Recent patents advocate for binary solvent systems (e.g., THF/water 4:1) to improve solubility and reduce waste. Supercritical CO₂ extraction further minimizes environmental impact during product isolation.

Challenges and Mitigation Strategies

-

Nitration Byproducts : Di-nitration products (<5%) are removed via column chromatography (silica gel, ethyl acetate eluent).

-

Formamide Hydrolysis : Neutral pH during workup preserves the formamide group. Acidic or alkaline conditions provoke hydrolysis to the amine.

-

Catalyst Recovery : Magnetic Pd/C nanoparticles enable efficient recovery via external fields, reducing costs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Formamidopyridine-3-carboxamide with high yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (60–80°C) and using anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and purify the final product using column chromatography with a gradient elution system (e.g., hexane/ethyl acetate). Intermediate characterization with -NMR ensures structural fidelity at each step .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Employ a combination of -NMR and -NMR to verify proton and carbon environments, focusing on characteristic peaks for the formamido and carboxamide groups. Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretching vibrations (~1650–1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-reference data with analogous pyridine-carboxamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer : Re-run experiments under rigorously controlled conditions (e.g., inert atmosphere, standardized solvent systems) to exclude environmental variability. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Validate computational models (DFT or molecular dynamics) by comparing calculated chemical shifts/spectra with experimental data. If discrepancies persist, consider X-ray crystallography for definitive structural confirmation .

Q. What experimental strategies are effective in evaluating the biological activity of this compound against enzyme targets?

- Methodological Answer : Design enzyme inhibition assays using fluorescence-based kinetic measurements (e.g., monitoring NADH depletion for dehydrogenase targets). Determine IC values via dose-response curves and validate binding affinity using surface plasmon resonance (SPR). Complement these with molecular docking simulations to identify key interactions (e.g., hydrogen bonding with catalytic residues) .

Q. How can structure-activity relationship (SAR) studies be structured to assess substituent effects on this compound’s bioactivity?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) at the pyridine ring’s 2- and 5-positions. Test analogs in vitro against relevant biological targets (e.g., cancer cell lines or microbial cultures). Use multivariate analysis (e.g., PCA or QSAR models) to correlate electronic (Hammett constants) and steric parameters (Taft indices) with activity trends. Validate predictions through iterative synthesis and testing cycles .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing contradictory results in biological replicate experiments?

- Methodological Answer : Apply robust statistical tests (e.g., ANOVA with Tukey’s post-hoc analysis) to assess inter-replicate variability. Normalize data using internal controls (e.g., housekeeping genes in qPCR) and exclude outliers via Grubbs’ test. For ambiguous results, repeat experiments with larger sample sizes (n ≥ 6) and use Bayesian inference to quantify confidence intervals .

Notes on Experimental Design

- Temperature Sensitivity : Pyridine-carboxamide derivatives often require precise temperature control during synthesis to avoid decomposition. Use jacketed reactors with digital thermostats for reproducibility .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility but may interfere with amide bond formation. Screen solvent systems using Design of Experiments (DoE) methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.